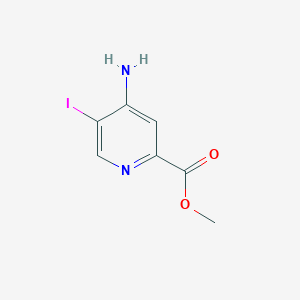
Methyl 4-amino-5-iodo-pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-amino-5-iodo-pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2089150-47-8 . It has a molecular weight of 278.05 and its IUPAC name is methyl 4-amino-5-iodopicolinate . The compound is typically in the form of a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-5-iodo-pyridine-2-carboxylate” can be represented by the linear formula: C7H7IN2O2 . The InChI code for this compound is 1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) .Physical And Chemical Properties Analysis
“Methyl 4-amino-5-iodo-pyridine-2-carboxylate” is a yellow to brown solid . It has a molecular weight of 278.05 .Scientific Research Applications
1. Synthesis Techniques and Applications
Molecular Iodine-Mediated Synthesis : A process has been developed for constructing various pyridines using molecular iodine as a catalyst, leveraging the catabolism and reconstruction behaviors of amino acids. This technique is significant in synthesizing 2,6-disubstituted, 2,4,6-trisubstituted, and 3,5-disubstituted pyridines (Xiang, Wang, Cheng, & Wu, 2016).
Synthesis of Disubstituted Pyrrolidines and Piperidines : A synthesis method for 2,3-disubstituted pyrrolidines and piperidines has been described, utilizing a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method is instrumental in introducing iodine at the 3-position and various substituents at C-2, enhancing the utility in synthesizing biologically active compounds (Boto, Hernández, de Leon, & Suárez, 2001).
2. Pharmaceutical and Biological Applications
Antihypertensive Activity : A study focusing on the synthesis of various substituted 5-amino-2-pyridinecarboxylic acids and their derivatives, which were found to be potent antihypertensive agents in animal models. This highlights the potential use of similar compounds in developing new treatments for hypertension (Finch, Campbell, Gemenden, & Povalski, 1978).
Antimicrobial Activity : Research on [Ag(2-amino-3-methylpyridine)(2)]NO(3) and [Ag(pyridine-2-carboxaldoxime)NO(3)] indicates significant antimicrobial activity against various bacteria and yeasts. This suggests potential applications of pyridine derivatives in treating microbial infections (Abu-Youssef et al., 2010).
3. Chemical and Industrial Applications
- Corrosion Inhibition : Schiff’s bases derived from pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the use of pyridine derivatives in industrial applications to protect metals from corrosion (Ansari, Quraishi, & Singh, 2014).
Future Directions
While specific future directions for “Methyl 4-amino-5-iodo-pyridine-2-carboxylate” are not mentioned in the sources I found, it is noted that pyridine derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of pyridine derivatives will be discovered in the future .
Mechanism of Action
Mode of Action
The mode of action of Methyl 4-amino-5-iodo-pyridine-2-carboxylate is currently unknown due to the lack of specific studies on this compound . It’s possible that it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
It’s possible that it may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Result of Action
The molecular and cellular effects of Methyl 4-amino-5-iodo-pyridine-2-carboxylate’s action are currently unknown
properties
IUPAC Name |
methyl 4-amino-5-iodopyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFLXWXQOIXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-iodo-pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
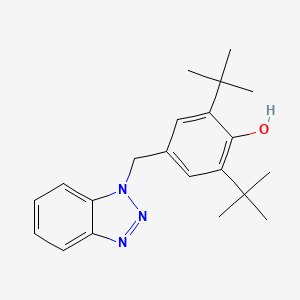

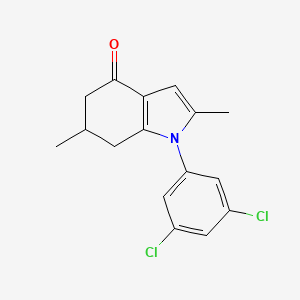
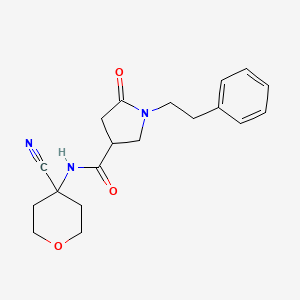

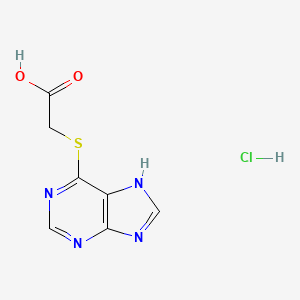
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)
![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2887026.png)
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2887030.png)